molecular formula C21H20ClN3O2 B2630173 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-69-6

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2630173
CAS RN: 900001-69-6
M. Wt: 381.86
InChI Key: JOLGQZONIAFRHG-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . One of the phenyl rings has a chlorine atom attached (4-chlorophenyl), and the other has a methoxy group attached (4-methoxyphenyl). The molecule also contains an amide group, which is a carbonyl (a carbon double-bonded to an oxygen) adjacent to a nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact method would depend on the starting materials chosen and the specific reactions used . Without more specific information, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine ring, phenyl rings, and amide group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amide group could undergo hydrolysis, the chlorine atom could be substituted, and the methoxy group could be demethylated, among other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could make it more soluble in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Synthesis and Characterization

Researchers have focused on synthesizing and characterizing derivatives related to the pyrazine and pyrrolopyrazine frameworks. These efforts include the creation of new compounds with potential biological activities. For example, studies have detailed the synthesis, characterization, and evaluation of cytotoxic activities of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against specific cancer cell lines, showcasing the compound's relevance in medicinal chemistry and drug discovery efforts (Hassan et al., 2014).

Antimicrobial and Antifungal Evaluation

Some studies have explored the antimicrobial and antifungal potentials of these derivatives. For instance, novel bis-α,β-unsaturated ketones and pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their antimicrobial properties, highlighting their utility in developing new antimicrobial agents (Altalbawy, 2013).

Antitubercular and Antibacterial Activities

Derivatives have been designed, synthesized, and assessed for their antitubercular and antibacterial activities, indicating their potential use in treating bacterial and tuberculosis infections. One study demonstrated that certain pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives exhibit significant activity against tuberculosis and bacterial strains, offering a basis for further development of antibacterial and antitubercular agents (Bodige et al., 2019).

Antidepressant Activities

The compound and its derivatives have been investigated for their antidepressant activities, with some showing promise in preclinical models. This research avenue supports the exploration of new therapeutic options for depression based on the pyrazoline and related frameworks (Palaska et al., 2001).

Future Directions

The future directions for research on this compound would depend on its intended use and how much is already known about it. Potential areas of study could include its synthesis, its physical and chemical properties, its reactivity, and its potential applications .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-27-18-10-8-17(9-11-18)23-21(26)25-14-13-24-12-2-3-19(24)20(25)15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLGQZONIAFRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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